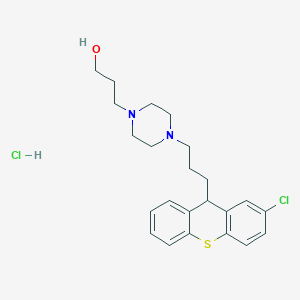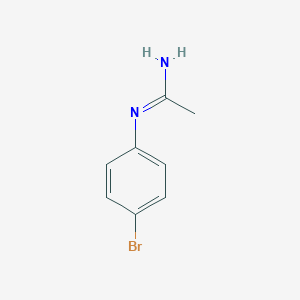
N'-(4-bromophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)ethanimidamide, also known as 4-Br-PEA, is a chemical compound that has been studied for its potential therapeutic uses in various fields of research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for further investigation. In
Applications De Recherche Scientifique
N'-(4-bromophenyl)ethanimidamide has been studied for its potential therapeutic uses in several areas of research. In the field of neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful treatment for anxiety and depression in humans. In addition, it has been studied for its potential use in treating neuropathic pain, as it has been shown to have analgesic effects in animal models.
Mécanisme D'action
The exact mechanism of action of N'-(4-bromophenyl)ethanimidamide is not fully understood, but it is thought to act as a modulator of the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood, and it is thought that N'-(4-bromophenyl)ethanimidamide may enhance GABAergic transmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on anxiety, depression, and pain, N'-(4-bromophenyl)ethanimidamide has also been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. It has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-bromophenyl)ethanimidamide in lab experiments is its high purity and reliability of synthesis. This makes it a useful tool for studying its effects on various biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on N'-(4-bromophenyl)ethanimidamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to increase BDNF levels and act as an antioxidant may make it a useful treatment for these diseases. Another area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to fully understand its mechanism of action and how it can be used to target specific biological systems.
Méthodes De Synthèse
The synthesis of N'-(4-bromophenyl)ethanimidamide involves the reaction of 4-bromoacetophenone with ethylamine, followed by the addition of hydrochloric acid to form the final product. This method has been optimized to produce high yields of N'-(4-bromophenyl)ethanimidamide with high purity, making it a reliable and efficient method for its synthesis.
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
N//'-(4-bromophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9BrN2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3,(H2,10,11) |
Clé InChI |
PUCLIECJJRKSEZ-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Br)N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)
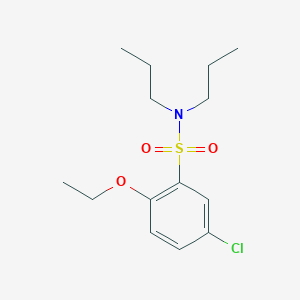
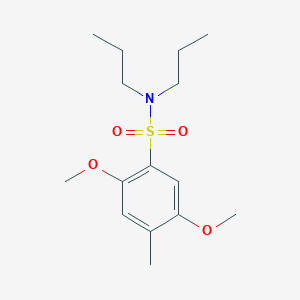
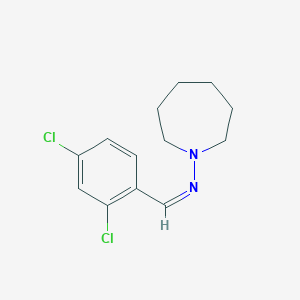
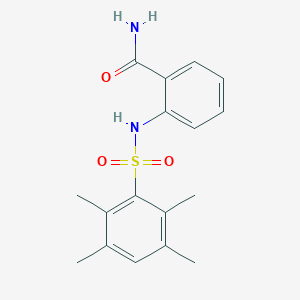
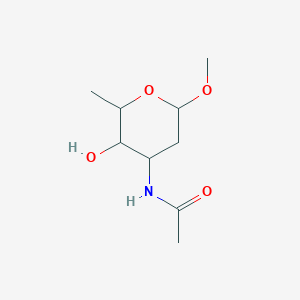
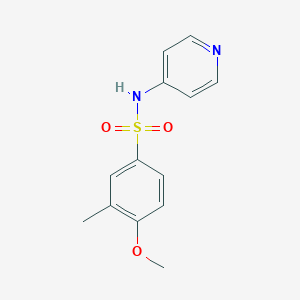
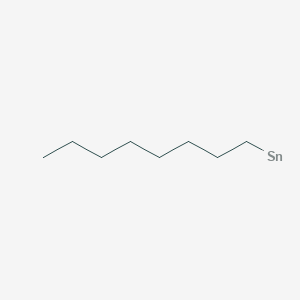
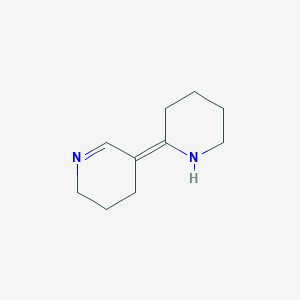
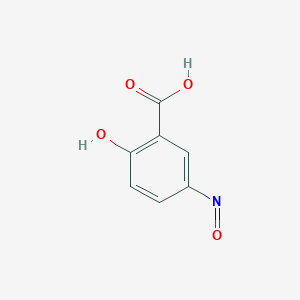
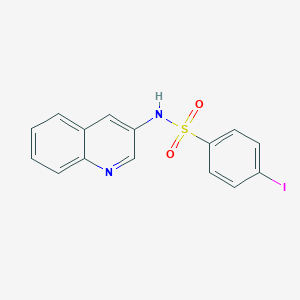
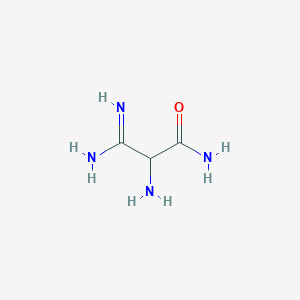
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
